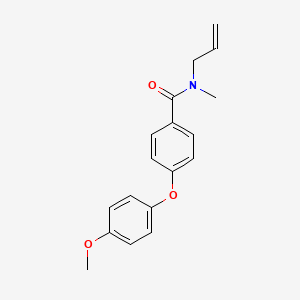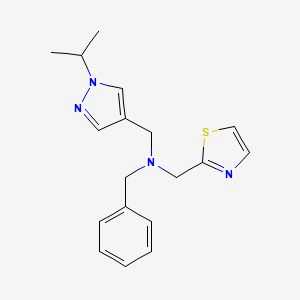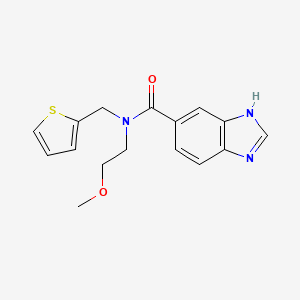
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide, also known as GW9662, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. GW9662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation.
Mecanismo De Acción
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is a selective antagonist of PPARγ, which means that it binds to the receptor and prevents its activation by endogenous ligands such as fatty acids and prostaglandins. This results in the inhibition of PPARγ-mediated gene expression, which can have downstream effects on glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In adipocytes, N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide inhibits PPARγ-mediated differentiation and lipid accumulation, suggesting a potential role in the treatment of obesity. In skeletal muscle, N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake, suggesting a potential role in the treatment of diabetes. In cancer cells, N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential role in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is its selectivity for PPARγ, which allows for the specific inhibition of PPARγ-mediated gene expression. This makes it a useful tool for investigating the downstream effects of PPARγ activation in various biological processes. However, one limitation of N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is its potential for off-target effects, as it has been shown to inhibit other nuclear receptors at high concentrations. Additionally, the use of N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide in animal studies may be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are many potential future directions for research involving N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide. One area of interest is the role of PPARγ in inflammation and immune function, as N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide has been shown to inhibit PPARγ-mediated gene expression in immune cells. Another area of interest is the potential therapeutic applications of N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide in cancer, as it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Finally, the development of more potent and selective PPARγ antagonists may lead to the discovery of new therapeutic targets for the treatment of metabolic and inflammatory diseases.
Métodos De Síntesis
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is synthesized by the reaction of 4-(4-methoxyphenoxy)benzoyl chloride with N-allylaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide. The synthesis of N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is relatively simple and can be performed in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide is widely used as a research tool to investigate the role of PPARγ in various biological processes. It has been shown to inhibit PPARγ activity in a dose-dependent manner, making it a useful tool for studying the downstream effects of PPARγ activation. N-allyl-4-(4-methoxyphenoxy)-N-methylbenzamide has been used in numerous studies to investigate the role of PPARγ in adipocyte differentiation, insulin sensitivity, inflammation, and cancer.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-N-methyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-13-19(2)18(20)14-5-7-16(8-6-14)22-17-11-9-15(21-3)10-12-17/h4-12H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXGAZVQVNUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)


![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)
![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)